2-(Allylamino)isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(prop-2-enylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-4-10-8-6-7(9(12)13)3-5-11-8/h2-3,5-6H,1,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUOZGHUJOVULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Allylamino Isonicotinic Acid
Direct Synthesis Strategies for 2-(Allylamino)isonicotinic acid
Direct synthesis of this compound can be envisioned through modern cross-coupling reactions. The most prominent of these is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that couples an amine with an aryl halide or triflate. organic-chemistry.org In this context, the reaction would involve the direct coupling of allylamine (B125299) with a 2-halo-isonicotinic acid derivative, such as 2-chloroisocotinic acid.
This strategy is advantageous as it forms the key carbon-nitrogen bond in a single, often high-yielding step. The general applicability of the Buchwald-Hartwig reaction to a wide range of aryl halides and amines suggests its feasibility for this specific transformation, offering a direct route to the final product without the need to first synthesize an intermediate like 2-aminoisonicotinic acid. organic-chemistry.org
Multi-Component Reaction Approaches: The Ugi Reaction and its Variants
The Ugi four-component condensation (U-4CC) is a powerful multi-component reaction (MCR) that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org This reaction is highly valued in medicinal chemistry for its ability to rapidly generate libraries of peptide-like molecules. organic-chemistry.orgnih.gov
Theoretically, this compound could be incorporated into an Ugi reaction, acting as the carboxylic acid component. However, its primary utility would be as a building block for more complex molecules rather than a product of the Ugi reaction itself. For instance, if used as the carboxylic acid component, it would be integrated into a larger bis-amide structure.
Mechanistic Considerations in Ugi-Type Syntheses
The mechanism of the Ugi reaction is a well-established, stepwise process that proceeds through several reversible steps, culminating in an irreversible rearrangement. wikipedia.orgnih.gov
Imine Formation : The reaction typically begins with the condensation of the amine and the carbonyl compound (aldehyde or ketone) to form an imine. wikipedia.org
Protonation and Nitrilium Ion Formation : The carboxylic acid component protonates the imine, forming an iminium ion. This activated species is then attacked by the nucleophilic carbon of the isocyanide to yield a nitrilium ion intermediate. wikipedia.org
Intermediate Adduct Formation : The carboxylate anion then adds to the nitrilium ion, forming an O-acylated isoamide intermediate (the α-adduct). wikipedia.orgorganic-chemistry.org
Mumm Rearrangement : The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement. The acyl group migrates from the oxygen to the nitrogen atom, forming the stable α-aminoacyl amide final product. This irreversible step drives the entire reaction equilibrium toward the product. wikipedia.org
The reaction is generally exothermic and proceeds efficiently in polar solvents like methanol (B129727), ethanol, or dimethylformamide (DMF), which can stabilize the ionic intermediates formed during the process. wikipedia.org
Scope and Limitations of Ugi Reactions for Pyridine (B92270) Derivatives
While the Ugi reaction is broadly applicable, the use of pyridine-containing reactants can present specific challenges and lead to alternative reaction pathways.
Solubility Issues : Heterocyclic carboxylic acids, including pyridine derivatives, may exhibit poor solubility in standard Ugi reaction solvents like methanol. In a study involving pyrazolopyridine carboxylic acids, researchers found the reaction did not proceed in methanol due to the starting material's insolubility. Switching to a more polar aprotic solvent like DMF and heating to 70 °C was necessary to achieve dissolution and afford the desired Ugi products. nih.gov This suggests that the solubility of this compound could be a limiting factor, potentially requiring solvent and temperature optimization.
Alternative Reaction Pathways : When a pyridine derivative is used as the amine component, the reaction can deviate from the standard Ugi pathway. For example, the reaction of 2-aminopyridine (B139424) with a carbonyl compound and an isocyanide does not produce a typical bis-amide. Instead, the pyridine nitrogen atom participates in an intramolecular cyclization with the nitrilium ion intermediate. This leads to the formation of a 3-aminoimidazo[1,2-a]pyridine scaffold after rearomatization. fu-berlin.de This demonstrates that the inherent structure of the pyridine reactant can fundamentally alter the course of the reaction, representing a significant limitation for achieving a standard Ugi product.
Derivatization from Isonicotinic Acid Precursors
A common and flexible approach to synthesizing this compound involves a multi-step sequence starting from readily available isonicotinic acid precursors. This strategy typically involves first installing an amino group onto the pyridine ring at the 2-position, followed by allylation.
Amination Strategies for Pyridine Core Modification
The introduction of an amino group at the 2-position of the isonicotinic acid core is a critical step. Several methods have been developed to synthesize the key intermediate, 2-aminoisonicotinic acid.
Nucleophilic Aromatic Substitution : One route involves the reaction of 2-chloroisocotinic acid with ammonia (B1221849) via a nucleophilic aromatic substitution. However, this method often requires harsh conditions, such as high temperatures and pressures, to proceed effectively. guidechem.com
Oxidation of a Methyl Group : An alternative synthesis starts with 2-amino-4-methylpyridine. The methyl group on the pyridine ring is oxidized to a carboxylic acid to yield 2-aminoisonicotinic acid. guidechem.com
Guareschi-Thorpe Type Condensation : A more recent and milder one-pot protocol involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This method provides a practical and efficient route to various substituted 2-amino isonicotinic acids. acs.orgacs.org
Palladium or Copper-Catalyzed Amination : Modern cross-coupling reactions using palladium or copper catalysts offer a mild and efficient way to form the 2-amino group by reacting a 2-halopyridine with an ammonia equivalent. acs.orgacs.org
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-chloroisocotinic acid | Ammonia, high temperature/pressure | 2-aminoisonicotinic acid | guidechem.com |
| 2-amino-4-methylpyridine | Oxidizing agent | 2-aminoisonicotinic acid | guidechem.com |
| 2,4-dioxo-carboxylic acid ethyl ester | Ethyl 3-amino-3-iminopropionate HCl, NaOH | Substituted 2-aminoisonicotinic acid | acs.orgacs.org |
| 2-halopyridine | Ammonia equivalent, Pd or Cu catalyst | 2-aminopyridine derivative | acs.orgacs.org |
Allylation Procedures
Once 2-aminoisonicotinic acid is obtained, the final step is the introduction of the allyl group onto the amino nitrogen (N-allylation). This can be achieved through standard synthetic methods. A typical procedure involves reacting 2-aminoisonicotinic acid with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a suitable base. The base deprotonates the amino group, increasing its nucleophilicity and facilitating the attack on the allyl halide to form the desired this compound product.
Alternatively, a more direct derivatization approach involves coupling a 2-halo-isonicotinic acid directly with allylamine, as described in the direct synthesis section, which simultaneously introduces the amino and allyl functionalities in a single step. smolecule.comorganic-chemistry.org
Combinatorial Library Synthesis Utilizing this compound as a Building Block
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. escholarship.org This technique is instrumental in drug discovery for identifying new lead compounds. escholarship.org this compound is an ideal scaffold or building block for generating such libraries due to its inherent structural features, particularly the carboxylic acid group, which can participate in various multicomponent reactions.
A prominent example of such a reaction is the Ugi four-component condensation (U-4CC). organic-chemistry.orgwikipedia.org This one-pot reaction combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgnih.gov The reaction is highly efficient and atom-economical, typically completing within minutes to hours at room temperature or with gentle heating. wikipedia.org
In this context, this compound serves as the carboxylic acid component. By systematically varying the other three components, a vast library of peptidomimetic compounds can be generated, each incorporating the 2-(allylamino)isonicotinoyl moiety. The diversity of the library is achieved by simply changing the inputs for the amine, aldehyde, and isocyanide components.
The Ugi Reaction Mechanism Involving this compound:
Imine Formation: The amine and aldehyde first react to form an imine. wikipedia.orgmdpi.com
Protonation: this compound protonates the imine, activating it for nucleophilic attack. nih.gov
Nitrilium Ion Formation: The isocyanide attacks the activated iminium ion, forming a nitrilium ion intermediate. wikipedia.orgmdpi.com
Acyl Transfer: The carboxylate anion of this compound adds to the nitrilium ion, which then undergoes an irreversible Mumm rearrangement to yield the final, stable bis-amide product. wikipedia.org
The power of this approach lies in its convergence; a library of m x n x p unique products can be synthesized from m amines, n aldehydes, and p isocyanides in a single set of parallel reactions, all utilizing this compound as the constant acidic component.
Interactive Table: Hypothetical Ugi Reaction Combinatorial Library This table illustrates a small subset of a potential library that could be synthesized using this compound as the carboxylic acid component with various amines, aldehydes, and isocyanides.
| Amine (R¹-NH₂) | Aldehyde (R²-CHO) | Isocyanide (R³-NC) | Resulting Product Structure incorporating the 2-(Allylamino)isonicotinoyl moiety |
| Aniline | Benzaldehyde | tert-Butyl isocyanide | N-tert-butyl-2-(phenyl(phenylamino)methylamino)-2-oxoethyl)-2-(allylamino)isonicotinamide |
| Benzylamine | Formaldehyde (B43269) | Cyclohexyl isocyanide | N-cyclohexyl-2-((benzylamino)methylamino)-2-oxoethyl)-2-(allylamino)isonicotinamide |
| Methylamine | Acetaldehyde | Benzyl isocyanide | N-benzyl-2-(1-(methylamino)ethylamino)-2-oxoethyl)-2-(allylamino)isonicotinamide |
| Cyclopropylamine | Isobutyraldehyde | Ethyl isocyanide | N-ethyl-2-((cyclopropylamino)(isopropyl)methylamino)-2-oxoethyl)-2-(allylamino)isonicotinamide |
Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound, traditionally achieved through methods that may involve harsh conditions or environmentally harmful solvents, is a candidate for green chemistry innovations. nih.gov Greener approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. Key green methods applicable to its synthesis include reactions in high-temperature water, solvent-free conditions, and microwave-assisted synthesis. These methods are often applied to the synthesis of analogous 2-aminonicotinic acids. researchgate.netresearchgate.net
The common synthetic route involves the nucleophilic substitution of 2-chloronicotinic acid with allylamine.
High-Temperature Water and Solvent-Free Synthesis: Conventional methods for this type of amination often use non-green solvents like DMF or xylene. nih.gov A greener alternative is to perform the reaction in high-temperature water or under solvent-free conditions. researchgate.netresearchgate.net In a study on the synthesis of 2-(arylamino)nicotinic acids, researchers successfully reacted 2-chloronicotinic acid with various aromatic amines by simply heating the neat mixture. researchgate.net This solvent-free approach leads to high yields in short reaction times (15–120 minutes) and simplifies product purification, significantly reducing chemical waste. nih.govresearchgate.net Another study utilized high-temperature water (150–180 °C) as a benign solvent for similar transformations, achieving excellent yields of up to 98%. researchgate.net These principles are directly transferable to the synthesis of this compound from 2-chloronicotinic acid and allylamine.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for dramatically accelerating organic reactions. nih.govnih.gov For the synthesis of 2-aminonicotinic acid derivatives, microwave heating has been shown to reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. researchgate.net In a representative study, reacting 2-chloronicotinic acid with various amines in water under microwave irradiation at 200°C for 2 hours afforded the desired products in moderate to high yields. researchgate.net This efficiency gain is attributed to the rapid, uniform heating of the reaction mixture by microwaves. nih.gov
Interactive Table: Comparison of Synthetic Methods for 2-Aminonicotinic Acid Derivatives This table compares conventional and green chemistry approaches for the synthesis of 2-aminonicotinic acid derivatives, with the data being representative of the potential advantages for synthesizing this compound.
| Parameter | Conventional Method (e.g., Reflux in DMF) nih.gov | Green Method (Microwave in Water) researchgate.net | Green Method (Solvent-Free) researchgate.net |
| Solvent | Dimethylformamide (DMF) | Water | None |
| Reaction Time | Several hours | 1.5 - 2 hours | 15 - 120 minutes |
| Energy Input | Prolonged conventional heating | Focused microwave irradiation | Conventional heating |
| Environmental Impact | High (use of toxic, high-boiling point solvent) | Low (benign solvent) | Very Low (no solvent) |
| Work-up | Complex (solvent removal, extraction) | Simple (filtration) | Simple (direct isolation or simple wash) |
| Typical Yield | Average | High | Good to Excellent |
Reaction Mechanisms and Transformations of 2 Allylamino Isonicotinic Acid
Mechanistic Elucidation of Key Synthetic Pathways
The primary synthesis of 2-(Allylamino)isonicotinic acid typically proceeds through a nucleophilic aromatic substitution reaction. The most common pathway involves the coupling of a pre-existing isonicotinic acid derivative with allylamine (B125299).
A foundational method starts with a halogenated isonicotinic acid, such as 2-chloroisonicotinic acid. The mechanism involves the nucleophilic attack of the allylamine nitrogen atom on the electron-deficient C2 position of the pyridine (B92270) ring. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by resonance across the pyridine ring. Subsequent elimination of the halide ion restores aromaticity and yields the final product.
An alternative pathway involves the direct C-H functionalization of isonicotinic acid derivatives, although this is a more modern and complex approach. nih.gov Generally, the synthesis begins with isonicotinic acid or its esters. smolecule.com The carboxylic acid can be activated using coupling agents like carbodiimides (e.g., EDC), which facilitates the nucleophilic attack by the amine. smolecule.com
Table 1: Overview of a Key Synthetic Pathway
| Reactants | Reagents/Conditions | Product | Reaction Type |
|---|---|---|---|
| 2-Chloroisonicotinic acid, Allylamine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | This compound | Nucleophilic Aromatic Substitution |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is, however, activated for nucleophilic substitution, particularly at the positions ortho and para to the ring nitrogen (C2 and C6). youtube.com Since the C2 position is already substituted, any further nucleophilic substitution on the unsubstituted ring would likely target the C6 position. The presence of the electron-donating allylamino group at C2 would somewhat decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted or halogen-substituted isonicotinic acid.
Modern palladium-catalyzed cross-coupling reactions represent a powerful method for the functionalization of nicotinic and isonicotinic acid derivatives, allowing for direct arylation at specific C-H bonds. nih.gov Such methods could potentially be applied to the C3, C5, or C6 positions of this compound, provided a suitable directing group strategy is employed. nih.gov
Reactions Involving the Allylamino Moiety
The allylamino side chain offers two distinct sites for chemical transformations: the alkene double bond and the secondary amine's nitrogen atom.
The double bond of the allyl group is susceptible to a variety of addition reactions typical of alkenes. This includes hydrogenation to the corresponding propylamino derivative, halogenation, and hydrohalogenation.
More significantly, the olefin is a key participant in intramolecular cyclization reactions. For instance, halocyclization can be induced by treating the molecule with reagents like iodine or bromine. researchgate.net This reaction proceeds via the formation of a halonium ion intermediate from the double bond, which is then attacked by an internal nucleophile. In the case of this compound, the nucleophile could be the amine nitrogen, the carboxylic acid oxygen, or even the pyridine ring nitrogen, leading to the formation of various five- or six-membered heterocyclic rings. Radical-induced cyclizations are also a known transformation for diallylamine (B93489) systems and could be applicable here. researchgate.net
The secondary amine nitrogen in the allylamino group is nucleophilic and can readily undergo acylation and alkylation.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base will form the corresponding N-acyl derivative (an amide). smolecule.com This transformation is often used to protect the amine or to introduce further functional complexity.
Alkylation: The amine can be alkylated using alkyl halides. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. Reductive amination provides a more controlled method for N-alkylation.
Table 2: Selected Reactions of the Allylamino Moiety
| Reaction Type | Reagent | Functional Group Targeted | Product Type |
|---|---|---|---|
| Halocyclization | Iodine (I₂) | Alkene + Amine/Carboxylate | Dihydro-oxazine or Tetrahydropyrazine (B3061110) derivative |
| Acylation | Acetyl chloride | Secondary Amine | N-acetyl-2-(allylamino)isonicotinic acid |
Carboxylic Acid Functional Group Reactivity (e.g., esterification, amidation)
The carboxylic acid group at the C4 position of the pyridine ring undergoes standard transformations.
Esterification: The formation of esters is a common and important reaction. Fischer esterification, involving heating the acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, is a standard method. researchgate.netchemguide.co.uk Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive intermediate. For example, reaction with thionyl chloride (SOCl₂) forms the isonicotinoyl chloride hydrochloride, which readily reacts with alcohols to give the ester. nih.gov Coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) can also be used to facilitate ester formation. researchgate.net
Amidation: Similar to esterification, amides can be formed by reacting the carboxylic acid with primary or secondary amines. This reaction typically requires activation of the carboxyl group, either by converting it to an acid chloride or by using peptide coupling reagents (e.g., HATU, HOBt). These methods are crucial in medicinal chemistry for linking the isonicotinic acid scaffold to other molecules. nih.gov
Table 3: Common Reactions of the Carboxylic Acid Group
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Esterification (Fischer) | Methanol (B129727), conc. H₂SO₄, Heat | Methyl 2-(allylamino)isonicotinate |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | 2-(Allylamino)isonicotinoyl chloride |
Intramolecular Cyclization Reactions and Heterocyclic Formation
The multifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems. These reactions can be triggered under various conditions (acidic, basic, thermal, or metal-catalyzed) and involve the interplay between the different reactive sites.
One prominent possibility is the intramolecular Michael addition. Under basic conditions, the amine nitrogen could attack the electron-deficient pyridine ring, although this is less likely. A more feasible pathway involves the cyclization of the allyl group onto the pyridine ring, potentially mediated by a transition metal catalyst.
Another significant pathway is lactamization, involving the intramolecular reaction between the amine nitrogen and the carboxylic acid (or its activated form). This would lead to the formation of a seven-membered ring fused to the pyridine core.
Furthermore, as mentioned in section 3.3.1, electrophile-induced cyclization of the allyl group is a powerful tool. Attack by the carboxylic acid oxygen onto the intermediate halonium ion would lead to the formation of a fused dihydro-oxazinone ring system, while attack by the amine nitrogen would yield a tetrahydropyrazine derivative. Research on the intramolecular cyclopropanation of N-allylamino acid amides suggests that related transformations could lead to the synthesis of bicyclic cyclopropylamines from derivatives of this compound. nih.gov Studies on the intramolecular heterocyclization of related isonicotinic acid thiocarbazides also highlight the propensity of such systems to form fused heterocyclic structures. documentsdelivered.com
Redox Chemistry of the Compound
The redox chemistry of this compound is a critical aspect of its reactivity, influencing its metabolic pathways, synthetic transformations, and potential applications. While specific studies on the redox behavior of this particular compound are not extensively documented, its reactivity can be inferred from the known chemistry of its constituent functional groups: the isonicotinic acid core and the allylamino substituent. The isonicotinic acid moiety contains a pyridine ring, which is an electron-deficient aromatic system, and a carboxylic acid group. The allylamino group introduces a reactive carbon-carbon double bond and a secondary amine.
Oxidation
The oxidation of this compound can potentially occur at several sites. The allylamino side chain is susceptible to oxidation. For instance, allylamine itself can undergo oxidative deamination. nih.govnih.gov This process would likely lead to the formation of an aldehyde intermediate, which could be further oxidized to a carboxylic acid. Another potential oxidation pathway for the allyl group is epoxidation of the double bond, forming an epoxide derivative.
The pyridine ring of the isonicotinic acid moiety is generally resistant to oxidation due to its electron-deficient nature. However, under strong oxidizing conditions, or through enzymatic pathways, hydroxylation of the pyridine ring could occur. nih.gov The commercial production of isonicotinic acid involves the oxidation of 4-picoline, suggesting that while the ring itself is stable, alkyl substituents are susceptible to oxidation. wikipedia.orgchempanda.com
Reduction
The reduction of this compound can also be anticipated at two primary locations: the pyridine ring and the allyl group. The pyridine ring of isonicotinic acid and its esters can be hydrogenated to the corresponding piperidine (B6355638) derivative. google.com This transformation typically requires a catalyst, such as palladium on carbon, and a source of hydrogen. google.com
The carbon-carbon double bond of the allylamino group is also susceptible to reduction. Catalytic hydrogenation would readily convert the allyl group to a propyl group, resulting in the formation of 2-(propylamino)isonicotinic acid.
Electrochemical methods have also been employed to study the reduction of isonicotinic acid and its derivatives, indicating that the pyridine ring can be reduced via electron transfer processes. researchgate.netcapes.gov.br
A summary of the potential redox reactions of this compound, based on the known reactivity of its components, is presented in the table below.
| Reaction Type | Reactive Site | Potential Reagents/Conditions | Potential Product(s) | Citation |
|---|---|---|---|---|
| Oxidation | Allylamino side chain (deamination) | Oxidizing agents (e.g., KMnO4, O3), Enzymatic oxidation | Aldehyde, Carboxylic acid derivatives | nih.govnih.gov |
| Oxidation | Allyl group (epoxidation) | Peroxy acids (e.g., m-CPBA) | Epoxide derivative | |
| Oxidation | Pyridine ring (hydroxylation) | Strong oxidizing conditions, Enzymatic systems | Hydroxylated pyridine derivatives | nih.gov |
| Reduction | Pyridine ring | H2/Pd, H2/Pt, NaBH4 (for activated derivatives) | 2-(Allylamino)piperidine-4-carboxylic acid | google.com |
| Reduction | Allyl group | H2/Pd, H2/Pt | 2-(Propylamino)isonicotinic acid |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
The ¹H NMR spectrum of 2-(Allylamino)isonicotinic acid provides information about the chemical environment of the hydrogen atoms. Protons attached to the pyridine (B92270) ring, the allyl group, and the carboxylic acid can be distinguished by their chemical shifts. libretexts.orgorgchemboulder.com Aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm), while allylic protons are found at approximately δ 1.6-2.2 ppm. libretexts.org The vinyl protons of the allyl group are expected between δ 4.5-6.5 ppm. libretexts.org The chemical shift of the carboxylic acid proton is characteristically found at a much lower field, often between δ 11.0-12.0 ppm. libretexts.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 11.0 - 12.0 |
| Aromatic (Ar-H) | 6.5 - 8.0 |
| Vinylic (=CH-) | 4.5 - 6.5 |
| Allylic (-CH₂-) | 1.6 - 2.2 |
In the ¹³C NMR spectrum, the carbon atoms of this compound exhibit distinct chemical shifts. The carbonyl carbon of the carboxylic acid is typically observed in the range of δ 165-190 ppm. oregonstate.edu Aromatic carbons resonate between δ 125-170 ppm, while the carbons of the allyl group appear at varied shifts: the sp² hybridized carbons are found between δ 120-160 ppm and the sp³ hybridized carbon is in the allylic region of δ 40-55 ppm. oregonstate.edu
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | 165 - 190 |
| Aromatic (Ar-C) | 125 - 170 |
| Alkene (=C) | 120 - 160 |
| Allylic (-CH₂-) | 40 - 55 |
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are employed to establish connectivity between protons and carbons. scienceopen.comresearchgate.net COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the allyl group and the pyridine ring. scienceopen.com HMQC spectra correlate directly bonded proton and carbon atoms, confirming the assignments made from the one-dimensional spectra. scienceopen.comresearchgate.net
Infrared (IR) Spectroscopy and Vibrational Analysis
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. nih.govresearchgate.net A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. researchgate.net The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700-1725 cm⁻¹. The N-H stretching of the secondary amine can be observed around 3300-3500 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the pyridine ring and the allyl group are found in the 1400-1600 cm⁻¹ region. researchgate.net
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Amine | N-H stretch | 3300 - 3500 |
| Alkene/Aromatic | C=C/C=N stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Isonicotinic acid and its derivatives typically exhibit absorption maxima in the UV region. researchgate.netsielc.com For isonicotinic acid, absorption maxima are observed at approximately 214 nm and 264 nm. sielc.com The presence of the allylamino group may cause a shift in these absorption bands due to its influence on the electronic structure of the pyridine ring. These absorptions are generally attributed to π → π* transitions within the aromatic system. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound, which is 178.19 g/mol . smolecule.comsigmaaldrich.com Common fragmentation patterns may involve the loss of the carboxylic acid group (a loss of 45 amu) or cleavage of the allyl group. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy. nih.gov This capability allows for the determination of the elemental formula of a compound from its accurate mass, a critical step in structure confirmation. masonaco.org For this compound (C₉H₁₀N₂O₂), HRMS can differentiate its molecular formula from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov
The technique is invaluable across various stages of pharmaceutical development, including drug discovery and product characterization. nih.gov In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), and the resulting molecular ion's m/z value would be measured by a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. nih.gov The high mass accuracy, typically within a few parts per million (ppm), provides strong evidence for the assigned chemical formula. masonaco.org
Table 1: Hypothetical HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₂ |
| Monoisotopic Mass | 178.0742 g/mol |
| Ion Species | [M+H]⁺ |
| Expected m/z | 179.0815 |
| Ion Species | [M-H]⁻ |
| Expected m/z | 177.0670 |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a crucial technique for structural elucidation. uio.no It involves multiple stages of mass analysis, typically where a precursor ion of a specific m/z is selected, fragmented, and then the resulting product ions are analyzed. nih.gov The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.
For this compound, a precursor ion (e.g., the protonated molecule [M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting fragments would likely arise from the cleavage of the most labile bonds. Common fragmentation pathways for related nicotinic acid structures include the loss of water (-18 Da), carbon dioxide from the carboxylic acid group (-44 Da), and fragmentation of the side chains. mdpi.com Analysis of these fragments allows for the reconstruction of the original molecular structure. This technique is widely used in the analysis of metabolites and for identifying compounds in complex mixtures. nih.govnih.gov
Table 2: Plausible MS/MS Fragmentation Pathways for this compound ([M+H]⁺, m/z 179.08)
| Product Ion m/z | Proposed Lost Neutral | Proposed Fragment Structure |
|---|---|---|
| 161.07 | H₂O | Ion resulting from loss of water |
| 135.08 | CO₂ | Ion resulting from decarboxylation |
| 138.06 | C₃H₅ (Allyl radical) | Ion resulting from loss of the allyl group |
| 94.05 | C₃H₅N + CO | Fragment corresponding to the aminopyridine core |
X-ray Diffraction (XRD) Analysis for Solid-State Structures
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. rigaku.com It provides fundamental information about crystal structure, phase identity, and polymorphism, which are critical aspects of pharmaceutical characterization. units.itnih.gov
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsional angles. researchgate.netjournalspub.info It also reveals details of the crystal packing, such as intermolecular hydrogen bonds and π–π stacking interactions, which govern the physical properties of the solid. uky.edu
Table 3: Representative Crystallographic Parameters for Nicotinic Acid Analogs (Data derived from studies on similar compounds)
| Structural Feature | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C=O (Carboxylic Acid) | ~1.20 - 1.25 | - |
| C-O (Carboxylic Acid) | ~1.30 - 1.35 | - |
| C-N (Pyridine Ring) | ~1.33 - 1.38 | - |
| C-C (Pyridine Ring) | ~1.37 - 1.40 | - |
| O-C-O (Carboxylic Acid) | ~120 - 125 | - |
| C-N-C (Pyridine Ring) | ~117 - 120 | - |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. units.it It generates a unique "fingerprint" for a specific crystalline phase, making it ideal for routine identification, purity assessment, and the detection of polymorphism. nih.govamericanpharmaceuticalreview.com Unlike SCXRD, PXRD is performed on a polycrystalline powder, which is more representative of a bulk drug substance. units.it
The PXRD pattern of this compound would consist of a series of peaks at characteristic diffraction angles (2θ). This pattern can be used to confirm that a synthesized batch matches a known crystalline form and to detect the presence of any unwanted polymorphs or impurities. researchgate.netresearchgate.net Furthermore, PXRD data can be used for quantitative phase analysis to determine the relative amounts of different crystalline forms in a mixture. americanpharmaceuticalreview.com
Other Advanced Spectroscopic Methods (e.g., Raman, EELS)
Beyond mass spectrometry and XRD, other spectroscopic techniques offer complementary information.
Raman Spectroscopy: This vibrational spectroscopy technique provides information about the chemical structure and functional groups within a molecule. It is particularly sensitive to non-polar bonds and can be used to study samples in aqueous solutions or as solids. nih.gov For this compound, Raman spectroscopy would show characteristic peaks for the C=C stretching of the allyl group and the pyridine ring, as well as vibrations from the carboxylic acid moiety. It is a non-destructive technique often used in process analytical technology for real-time monitoring. nih.gov
Electron Energy Loss Spectroscopy (EELS): EELS is an analytical technique performed in a transmission electron microscope (TEM) that analyzes the energy loss of electrons as they pass through a thin sample. wikipedia.orgub.edu It provides elemental and chemical bonding information at very high spatial resolution. nih.goveels.info For an organic sample like this compound, EELS can detect the core-loss edges of elements like carbon, nitrogen, and oxygen, providing elemental maps and information about the local chemical environment (e.g., distinguishing C=C from C-C bonds). nih.govresearchgate.net
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are fundamental for the separation and purification of chemical compounds and for the assessment of their purity. nih.gov
For this compound, a moderately polar compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be the primary method for purity analysis. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the pyridine ring absorbs strongly.
When coupled with mass spectrometry (LC-MS), this method not only assesses purity but also confirms the identity of the main peak and any impurities. nih.govnih.gov For purification on a larger scale, flash chromatography or semi-preparative HPLC might be employed, allowing for the isolation of the compound from starting materials and by-products. nih.gov The orthogonality of different chromatographic modes, such as normal-phase and reversed-phase, can be exploited to achieve very high purity. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations on Molecular Structure and Conformation
Detailed quantum chemical calculations are essential for understanding the three-dimensional structure and conformational landscape of 2-(Allylamino)isonicotinic acid.
Density Functional Theory (DFT) Studies
DFT studies would provide valuable insights into the electronic structure, optimized geometry, and various molecular properties. Such calculations could determine bond lengths, bond angles, and dihedral angles, offering a precise model of the molecule's shape. Analysis of the frontier molecular orbitals (HOMO and LUMO) would shed light on its chemical reactivity and kinetic stability. While studies on related isonicotinic acid complexes have utilized DFT at the B3LYP/LANL2DZ level to confirm stability and analyze FMOs, specific data for this compound is not available. researchgate.net
Ab Initio Methods
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, could provide a high level of accuracy for the molecular structure and energy of this compound. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods would offer a benchmark for results obtained from DFT. Ab initio methods have been used in conjunction with DFT for nanolaminated compounds, showcasing their utility in materials science. aps.orgscispace.com
Investigation of Tautomeric Equilibria
Prototropic tautomerism, the transfer of a proton between two atoms in the same molecule, is a crucial aspect to consider for this compound, which contains both acidic (carboxylic acid) and basic (amino and pyridine (B92270) nitrogen) sites. Computational studies could predict the relative stabilities of different tautomers, such as the neutral form versus a zwitterionic form where the carboxylic proton has transferred to one of the nitrogen atoms. Understanding the predominant tautomeric form is critical as it significantly influences the molecule's chemical and biological properties.
Solvent Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly altered by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the structure, stability, and electronic properties of this compound. For instance, a theoretical study on related betain dyes using the CAMB3LYP functional investigated how solvent polarity affects two-photon absorption processes, highlighting the critical role of solvent-solute interactions. rsc.org
Reaction Mechanism Simulations and Transition State Analysis
Computational simulations are powerful tools for elucidating reaction mechanisms at a molecular level. For this compound, this could involve studying its synthesis, decomposition, or its interaction with biological targets. By mapping the potential energy surface and locating transition states, researchers can determine reaction pathways and activation energies. Such studies have been performed for cycloaddition reactions of other systems, providing insights into whether reactions are concerted or stepwise. aip.org
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These predicted spectra can be correlated with experimental data to confirm the molecular structure and to aid in the assignment of spectral features. For other novel compounds, computational spectroscopy has been shown to be a pivotal tool for interpreting experimental measurements by providing microscopic physical insights. mdpi.com
Ligand-Metal Interaction Modeling
The exploration of how this compound interacts with metal ions at a molecular level through computational and theoretical modeling is a niche yet significant area of study. As of the current date, specific and detailed research publications focusing exclusively on the ligand-metal interaction modeling of this compound are not widely available in publicly accessible scientific literature.
However, the principles of such investigations can be extrapolated from computational studies on structurally similar isonicotinic acid derivatives and their complexes with various metal ions. These studies typically employ quantum chemical methods, most notably Density Functional Theory (DFT), to elucidate the electronic structure, bonding characteristics, and stability of the resulting metal complexes.
Theoretical Framework and Methodologies
The modeling of ligand-metal interactions for a compound like this compound would involve several key computational steps:
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the this compound ligand and its metal complexes. This is achieved by finding the minimum energy conformation on the potential energy surface. Various basis sets, such as 6-31G(d,p) or more extensive sets like cc-pVTZ, are used in conjunction with a DFT functional (e.g., B3LYP, M06-2X) to perform these calculations.
Coordination Modes: this compound presents multiple potential coordination sites for metal ions. These include the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylate group, and potentially the nitrogen of the allylamino group. Computational modeling helps to predict the most favorable coordination mode (e.g., monodentate, bidentate, or bridging) by comparing the energies of the different possible isomers.
Analysis of Electronic Properties: Once the optimized geometries are obtained, a range of electronic properties are calculated to understand the nature of the ligand-metal bond. This includes:
Mulliken and Natural Bond Orbital (NBO) Population Analysis: These analyses provide insights into the charge distribution within the molecule, indicating the extent of charge transfer from the ligand to the metal ion upon complexation.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of the complex. A smaller gap generally suggests a more reactive species.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.
Anticipated Research Findings
Based on studies of analogous compounds, hypothetical data tables for the computational investigation of a this compound metal complex, for instance, with a divalent metal ion (M(II)), could be structured as follows. It is crucial to note that the following tables are illustrative and not based on published experimental or computational data for this specific compound.
Table 1: Selected Optimized Geometrical Parameters for a Hypothetical [M(2-(Allylamino)isonicotinate)₂] Complex
This table would typically present key bond lengths and angles, comparing the free ligand to the complexed form. The changes upon coordination provide direct evidence of bond formation and structural rearrangement.
| Parameter | Free Ligand (Calculated) | [M(2-(Allylamino)isonicotinate)₂] (Calculated) |
| Bond Lengths (Å) | ||
| C-O (carboxylic) | 1.21 | 1.25 |
| C=O (carboxylic) | 1.36 | 1.28 |
| M-O | - | 2.10 |
| M-N (pyridine) | - | 2.15 |
| **Bond Angles (°) ** | ||
| O-C-O | 123.0 | 118.5 |
| C-N-C (pyridine ring) | 117.5 | 119.0 |
Table 2: Calculated Mulliken Atomic Charges for a Hypothetical [M(2-(Allylamino)isonicotinate)₂] Complex
This table would illustrate the charge distribution across the key atoms involved in the coordination, highlighting the electron-donating nature of the ligand.
| Atom | Free Ligand | [M(2-(Allylamino)isonicotinate)₂] |
| M | - | +1.50 |
| O (coord.) | -0.65 | -0.75 |
| N (pyridine, coord.) | -0.58 | -0.68 |
| N (allylamino) | -0.45 | -0.43 |
Table 3: Frontier Molecular Orbital Energies for a Hypothetical [M(2-(Allylamino)isonicotinate)₂] Complex
This table would summarize the key energy levels that govern the reactivity and electronic transitions of the complex.
| Parameter | Free Ligand (eV) | [M(2-(Allylamino)isonicotinate)₂] (eV) |
| E(HOMO) | -6.20 | -5.80 |
| E(LUMO) | -1.50 | -2.10 |
| HOMO-LUMO Gap (ΔE) | 4.70 | 3.70 |
The decrease in the HOMO-LUMO gap upon complexation would suggest a stabilization of the system and the possibility of new electronic transitions, which could have implications for the complex's color and photochemical properties.
Coordination Chemistry and Ligand Properties
Coordination Modes of 2-(Allylamino)isonicotinic acid with Metal Ions
The way this compound binds to a metal ion is determined by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.
The nitrogen atom of the pyridine (B92270) ring is a primary and predictable coordination site. In complexes of isonicotinic acid and its derivatives, the pyridine nitrogen almost invariably participates in bonding with the metal center. ajol.infonih.gov This interaction is confirmed by spectroscopic methods, such as infrared (IR) spectroscopy, where a shift in the C=N stretching vibration to lower values in the complex compared to the free ligand indicates coordination. ajol.info In some cases, particularly in the presence of strong acids, the pyridine nitrogen can be protonated, forming a zwitterionic version of the ligand which then coordinates to the metal center. nih.gov
The carboxylate group offers several coordination possibilities. It can act as a monodentate ligand, with one of its oxygen atoms binding to the metal. Alternatively, it can function as a bidentate chelating ligand, where both oxygen atoms coordinate to the same metal center, or as a bidentate bridging ligand, linking two different metal centers. The coordination mode is often revealed by the separation between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO- group in the IR spectrum. In many isonicotinic acid complexes, the carboxylate group coordinates to the metal ion, and its mode of binding is crucial in the formation of one-dimensional, two-dimensional, or three-dimensional polymeric structures. chem-soc.si
The nitrogen atom of the 2-allylamino substituent presents another potential donor site. In ligands containing amino groups, coordination through the amino nitrogen is common and is confirmed by shifts in N-H stretching vibrations in IR spectra. nih.gov For this compound, the ability of the allylamino nitrogen to participate in coordination would allow the ligand to act as a bidentate N,N'-donor (with the pyridine nitrogen) or even a tridentate N,N',O-donor (with the pyridine nitrogen and carboxylate oxygen). This chelation can lead to the formation of stable five- or six-membered rings with the metal ion, a common feature in coordination chemistry. nih.gov The involvement of this nitrogen would likely depend on the steric and electronic preferences of the metal ion.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with ligands similar to this compound is typically achieved by reacting the ligand with a suitable metal salt in a solvent. nih.govjocpr.com The resulting complexes are then characterized using various analytical techniques to determine their structure and properties.
Common methods for synthesizing such complexes involve mixing a solution of the ligand with a solution of a transition metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol, methanol (B129727), or water. ajol.infonih.govresearchgate.net The reaction mixture is often heated and stirred, and the resulting solid complex can be isolated by filtration. jocpr.com
The stoichiometry of the resulting complexes can vary. Based on studies of related isonicotinic acid derivatives and other ligands, common metal-to-ligand ratios are 1:1, 1:2, and 2:1. researchgate.netnih.govnih.gov For instance, Schiff base derivatives of isonicotinic acid have been shown to form mononuclear complexes with a 1:2 metal-to-ligand ratio with ions like Ni(II), Co(II), and Mn(II), while forming a 1:1 complex with Cu(II). researchgate.netnih.gov The final stoichiometry is influenced by the coordination number of the metal, the charge of the metal ion, and the denticity of the ligand. nih.gov
Table 1: Common Stoichiometries in Complexes of Isonicotinic Acid Derivatives
| Metal Ion | Typical Metal:Ligand Ratio | Reference |
|---|---|---|
| Cu(II) | 1:1 | researchgate.netnih.gov |
| Ni(II) | 1:2 | researchgate.netnih.gov |
| Co(II) | 1:2 | researchgate.netnih.gov |
| Mn(II) | 1:2 | nih.gov |
| Fe(III) | 1:2 | researchgate.netnih.gov |
| Zn(II) | 1:2 | ajol.info |
This table is based on data from isonicotinic acid and its derivatives, and serves as a predictive model for this compound.
The geometry of a coordination complex is determined by the coordination number of the central metal ion and the nature of the ligands. lumenlearning.comhawaii.edulibretexts.org For transition metal complexes, several geometries are common.
Octahedral: With a coordination number of six, octahedral geometry is very common for transition metal ions like Co(II), Ni(II), and Mn(II). ajol.infonih.govlibretexts.org In the case of this compound, an octahedral complex could be formed by two tridentate ligands coordinating to one metal center or by a combination of ligands and solvent molecules (like water) filling the coordination sphere. ajol.info
Square Planar: This geometry is typical for metal ions with a d⁸ electron configuration, such as Ni(II) and Cu(II), and a coordination number of four. nih.govlibretexts.org
Tetrahedral: Also corresponding to a coordination number of four, tetrahedral geometry is another possibility, particularly for ions like Zn(II). chem-soc.silibretexts.org
The specific geometry adopted by a complex of this compound would be definitively determined through single-crystal X-ray diffraction analysis.
Table 2: Proposed Geometries for Transition Metal Complexes of Isonicotinic Acid Derivatives
| Metal Ion | Coordination Number | Common Geometry | Reference |
|---|---|---|---|
| Co(II) | 6 | Octahedral | ajol.info |
| Ni(II) | 6 | Octahedral | nih.gov |
| Cu(II) | 4 | Distorted Square Planar/Tetrahedral | nih.gov |
| Mn(II) | 6 | Octahedral | nih.gov |
| Zn(II) | 4 | Tetrahedral | chem-soc.si |
| UO₂(II) | 7 | Hepta-coordinated | nih.gov |
This table presents geometries observed for complexes of isonicotinic acid and its derivatives, which can be extrapolated to predict the behavior of this compound.
Factors Influencing Complex Stability and Reactivity
The stability and reactivity of metal complexes derived from this compound are influenced by a combination of electronic, steric, and environmental factors. The nature of the metal ion is a primary determinant. Lanthanide ions, for instance, are known to form stable complexes, often driven by the chelation effect and their preference for oxygen-donor ligands like the carboxylate group of the isonicotinic acid moiety. nih.govmdpi.com According to the Hard and Soft Acids and Bases (HSAB) principle, lanthanide ions, being hard acids, preferentially coordinate with hard donor atoms like oxygen. nih.gov
The coordination environment, including the presence of counter-ions and solvent molecules, also plays a crucial role. For example, the inclusion of different counter-ions in the inner coordination sphere can influence the stability and molecular structure of the resulting complexes. nih.gov The pH of the reaction medium is another critical factor, as it affects the protonation state of the carboxylic acid and the amino group, thereby altering the ligand's coordinating ability.
Investigation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound and its derivatives are effective building blocks for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The ligand's ability to bridge metal centers through its carboxylate and pyridyl nitrogen atoms facilitates the formation of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. researchgate.netnih.gov
The final architecture of these polymers is highly dependent on the coordination preferences of the metal ion and the reaction conditions. For instance, the use of different metal ions or the introduction of auxiliary N-donor ligands can lead to distinct framework topologies. researchgate.net Hydrothermal synthesis is a common method for preparing these crystalline materials. researchgate.net
Studies on related isonicotinate-based ligands have demonstrated the formation of various structures. For example, with Cu(II), 2D layered structures have been assembled where the isonicotinate (B8489971) ligand acts as a bridge. nih.gov In some cases, interpenetration of multiple independent frameworks can occur, leading to more complex and robust 3D structures. researchgate.net The structural diversity of these coordination polymers is vast, with even small modifications to the ligand or synthesis conditions potentially leading to dramatically different architectures. researchgate.netmdpi.com
Table 1: Examples of Coordination Polymers with Related Ligands
| Compound/Ligand | Metal Ion | Dimensionality | Structural Feature | Reference |
| 5-(isonicotinamido)isophthalic acid | Ni(II) | 2D | Layered network with (6,3) topology | researchgate.net |
| 5-(isonicotinamido)isophthalic acid | Fe(II) | 3D | Fourfold interpenetrating framework | researchgate.net |
| Isonicotinate (ina) | Cu(II) | 2D | Layered assembly capped by a monodentate pyridine ligand | nih.gov |
| Nicotinic acid N-oxide | Pb(II) | 2D | Polymeric structure with PbO7 coordination environment | researchgate.net |
Magnetic Properties of Metal Complexes
For dinuclear or polynuclear complexes, the bridging nature of the 2-(allylamino)isonicotinate ligand can mediate magnetic coupling between the metal ions. This can result in either antiferromagnetic (AFM) or ferromagnetic (FM) interactions. For example, in a related dinuclear Mn(II) complex, an antiferromagnetic coupling was observed, while the corresponding Co(II) complex exhibited ferromagnetic coupling. nih.gov The strength and sign of this coupling (J-value) are sensitive to the M-L-M bond angles and distances.
Room temperature magnetic susceptibility measurements can provide initial insights into the magnetic nature of these complexes. For instance, measurements on Co(II) complexes with related ligands have shown effective magnetic moments (μeff) consistent with octahedral stereochemistry. researchgate.net The study of lanthanide complexes is also prominent due to their unique magnetic and spectroscopic properties, which make them useful as probes in biological systems. ias.ac.in
Table 2: Magnetic Properties of Example Metal Complexes
| Metal Ion | Interaction Type | J value (cm⁻¹) | System Description | Reference |
| Mn(II) | Antiferromagnetic | -1.25 | Dinuclear complex | nih.gov |
| Co(II) | Ferromagnetic | +0.55 | Dinuclear complex | nih.gov |
| Co(II) | Paramagnetic | N/A | Octahedral complexes with μeff of 4.65-4.85 B.M. | researchgate.net |
Application As a Building Block in Complex Molecular Architectures
Utilization in Combinatorial Chemistry and Library Generation
The structure of 2-(Allylamino)isonicotinic acid is highly conducive to its use in combinatorial chemistry for the generation of focused molecule libraries. The presence of two distinct and reactive functional handles allows for a divergent synthetic approach, where a common core can be elaborated into a large collection of related but structurally diverse molecules. Such libraries are instrumental in drug discovery and materials science for screening and identifying compounds with desired biological activities or physical properties. nih.gov
The carboxylic acid moiety can be converted into a wide array of amides or esters by reacting it with a library of amines or alcohols. Simultaneously or sequentially, the allylamino group provides another point for diversification. The secondary amine can undergo acylation, alkylation, or be used in transition metal-catalyzed cross-coupling reactions. Furthermore, the allyl group's double bond is amenable to a variety of chemical transformations, including epoxidation, dihydroxylation, and polymerization, further expanding the structural diversity of the resulting library. smolecule.com This dual functionality is a known strategy for creating derivatives; for instance, various derivatives of nicotinic and isonicotinic acids have been synthesized to create libraries of compounds evaluated for antitubercular activity. nih.govmdpi.comnih.gov
Table 1: Functional Group Reactivity for Library Generation
| Functional Group | Position | Common Reactions for Diversification | Resulting Functional Group |
| Carboxylic Acid | C4 | Amidation, Esterification | Amide, Ester |
| Allylamino (Amine) | C2 | Acylation, Sulfonylation, Reductive Amination | Amide, Sulfonamide, Tertiary Amine |
| Allylamino (Alkene) | C2 | Heck Coupling, Metathesis, Halogenation, Epoxidation | Substituted Alkene, Larger Ring, Halide, Epoxide |
| Pyridine (B92270) Nitrogen | N1 | N-Oxidation, Metal Coordination | Pyridine-N-oxide, Metal Complex |
Integration into Macrocyclic and Supramolecular Structures
The distinct functionalities of this compound make it an excellent candidate for constructing macrocycles and supramolecular assemblies. Macrocycles are of significant interest in medicinal chemistry as they can target challenging protein-protein interfaces. nih.gov Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for synthesizing macrocycles from bifunctional starting materials. nih.govresearchgate.netcore.ac.uk By leveraging its amino and carboxylic acid groups, this compound could serve as a key building block in such MCR-based macrocyclization strategies, leading to a diverse range of macrocyclic structures. nih.govuj.edu.pl
In the realm of supramolecular chemistry, isonicotinic acid and its derivatives are well-established building blocks for creating metal-organic frameworks (MOFs) and coordination polymers. smolecule.com The pyridine nitrogen atom and the carboxylate group are excellent ligands for coordinating with transition metal ions. nih.govoriprobe.com Research has shown that isonicotinic acid can form hydrogen-bonded dimers through its carboxylic acid moieties, which then link metal centers via the pyridine nitrogen atoms to create extended 2D or 3D networks. nih.gov These structures can form channels and cavities capable of including guest molecules, demonstrating their potential in areas like gas storage or separations. nih.govoriprobe.com The substitution with an allylamino group offers an additional site for post-synthetic modification within these frameworks.
Table 2: Examples of Supramolecular Structures from Isonicotinic Acid Derivatives
| Precursors | Metal Ion | Resulting Structure | Key Interactions | Reference |
| Isonicotinic acid, Thiocyanate | Ni²⁺ | 2D network with 1D channels | Hydrogen-bonded dimers, N-metal coordination | nih.gov |
| Isonicotinic acid, Silicotungstic acid | Cd²⁺ | 3D supramolecular structure | N/O-metal coordination, Hydrogen bonds, π-π stacking | oriprobe.com |
| Isonicotinic acid, Silicotungstic acid | Co²⁺ | 3D supramolecular structure | N/O-metal coordination, Hydrogen bonds, π-π stacking | oriprobe.com |
Role in the Synthesis of Naphthyridine Derivatives and Other Heterocyclic Systems
The 2-aminopyridine (B139424) scaffold, which is a core feature of this compound, is a fundamental precursor in the synthesis of fused heterocyclic systems, particularly naphthyridines. Naphthyridine derivatives are important pharmacophores found in numerous biologically active compounds. The synthesis of these bicyclic systems often involves the construction of a second ring onto a pre-existing pyridine core.
The functional groups on this compound provide the necessary handles for intramolecular cyclization reactions to form a naphthyridine skeleton. For example, the carboxylic acid could be transformed into other functional groups that can react with the allylamino side chain or a derivative thereof. The synthesis of 1-oxo-2,7-naphthyridine compounds has been achieved through rearrangement reactions of substituted 2,7-naphthyridine (B1199556) precursors, highlighting the utility of substituted aminopyridines in this area. nih.gov The general class of 2-(arylamino)nicotinic acids serves as a central core for a wide range of biologically active molecules, underscoring the importance of this structural motif as a key synthetic intermediate. researchgate.net
Precursor for Advanced Organic Materials
The unique combination of a polymerizable group (allyl) and metal-coordinating sites (pyridine nitrogen and carboxylate) positions this compound as a promising precursor for advanced organic materials. smolecule.com Derivatives of isonicotinic acid are known to be effective ligands in the creation of coordination polymers and MOFs that can exhibit interesting properties such as luminescence. smolecule.comoriprobe.com
The integration of this compound into such frameworks could lead to materials where the allyl groups are available for subsequent polymerization or cross-linking. This could yield robust, functional polymers or hybrid materials with tailored electronic, optical, or mechanical properties. Such materials could find applications in sensors, catalysis, or optoelectronic devices. The ability to form coordination polymers with tailored luminescence and proton-conduction properties has already been demonstrated for other isonicotinic acid-templated metal phosphates, suggesting a pathway for creating functional materials from this precursor. smolecule.com
Catalytic Aspects in Synthesis Involving 2 Allylamino Isonicotinic Acid or Its Derivatives
Derivatives as Ligands in Homogeneous Catalysis
The ability of isonicotinic acid derivatives to chelate with transition metals is well-documented, forming the basis for their use as ligands in homogeneous catalysis.
In the field of asymmetric catalysis, the synthesis of chiral molecules is of paramount importance. While no chiral derivatives of 2-(allylamino)isonicotinic acid have been reported as ligands, the principles of asymmetric catalyst design suggest that the introduction of chirality into this scaffold could yield effective ligands. For instance, chiral 1,3-oxazolidine-based ligands have demonstrated success in a range of asymmetric transformations.
Complexes of isonicotinic acid and its derivatives with various transition metals have been synthesized and studied. For example, ruthenium complexes with isonicotinic acid-based ligands have been investigated, and while much of the focus has been on their potential medicinal applications, the inherent stability and redox properties of such complexes are also highly desirable in the context of catalysis. Similarly, complexes of isonicotinic acid hydrazide with metals such as copper, nickel, cobalt, and iron have been prepared, and their coordination chemistry provides a foundation for exploring their catalytic potential.
Table 1: Examples of Transition Metal Complexes with Isonicotinic Acid Derivatives and their Potential Catalytic Relevance
| Metal Ion | Isonicotinic Acid Derivative | Investigated Application | Potential Catalytic Role |
| Ruthenium(II) | (Iso)nicotinic acid-based ligands | Cytotoxic agents | Oxidation, reduction, transfer hydrogenation |
| Copper(II) | Isonicotinic acid | Alcohol oxidation, nitrophenol reduction | Redox catalysis |
| Copper(II), Nickel(II), Cobalt(II), Iron(III) | Isonicotinic acid hydrazide | Antimicrobial activity | Oxidation, reduction, C-C coupling |
Potential for Heterogeneous Catalysis (if complexes formed)
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a widely used strategy to improve catalyst separation and recyclability. A notable example involves the use of isonicotinic acid as a linker to anchor a copper(II) complex onto iron oxide magnetic nanoparticles. This nano-catalyst proved to be effective and reusable for the oxidation of alcohols and the reduction of nitrophenols. This approach highlights a viable pathway for the development of heterogeneous catalysts based on metal complexes of this compound.
Mechanistic Studies of Catalytic Cycles
Although specific mechanistic studies for catalytic reactions involving this compound are not available, the roles of its constituent parts can be inferred from related systems. The pyridine (B92270) nitrogen can coordinate to a metal center, thereby modulating its electronic character and reactivity. The carboxylate group can act as an internal base or a proton shuttle. The allylamino group could influence the catalyst's steric environment or even participate in the catalytic cycle through coordination of the allyl moiety's double bond.
Role in Organocatalysis (if applicable)
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Pyridine derivatives are prominent in this area, with 4-dimethylaminopyridine (DMAP) being a classic example of a nucleophilic catalyst. The electron-donating nature of the amino group in DMAP enhances the nucleophilicity of the pyridine nitrogen. The allylamino group in this compound is also electron-donating, suggesting that it could similarly function as a nucleophilic organocatalyst.
Furthermore, pyridine-2-carboxylic acid (P2CA) has been employed as a metal-free organocatalyst in multicomponent reactions. It is proposed to act as a bifunctional catalyst where the carboxylic acid activates substrates via protonation, and the pyridine nitrogen influences the reaction environment. The presence of both an amino and a carboxylic acid group in this compound opens up the possibility of it acting as a bifunctional organocatalyst, with one group functioning as a Brønsted acid/base and the other as a Lewis base.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of new and efficient synthetic routes to 2-(Allylamino)isonicotinic acid and its derivatives is a fundamental area for future research. While standard coupling methods exist, the exploration of novel catalytic systems, such as those employing transition metals, could lead to more sustainable and atom-economical syntheses. smolecule.com Future work could focus on:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents and reagents to minimize the environmental impact of the synthesis.
One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the molecule in a single step from readily available starting materials, which could streamline the production process. mdpi.com
Flow Chemistry: Utilizing continuous flow reactors to enable better control over reaction parameters, improve safety, and facilitate scalability.
Advanced Computational Design for Targeted Properties
Computational modeling and simulation offer powerful tools to predict the properties and behavior of this compound and its potential derivatives. smolecule.com Future research in this area could involve:
Density Functional Theory (DFT) Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule, which can guide the design of new compounds with tailored characteristics.
Molecular Docking and Dynamics Simulations: To predict the binding affinity and interaction of this compound derivatives with biological targets, such as enzymes and receptors, aiding in the rational design of new therapeutic agents. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies: To develop models that correlate the structural features of a series of derivatives with their biological activity, facilitating the identification of more potent compounds. nih.gov
Development of New Analytical Methodologies
As research into this compound and its applications expands, the need for advanced analytical methods for its detection, quantification, and characterization will become increasingly important. Future efforts could be directed towards:
High-Performance Liquid Chromatography (HPLC): Developing robust and sensitive HPLC methods, potentially coupled with mass spectrometry (LC-MS), for the analysis of the compound in various matrices, including biological fluids and environmental samples. nih.govscispace.com
Spectroscopic Techniques: Exploring the use of advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, for detailed structural elucidation and quality control.
Sensor Development: Creating novel sensors, possibly based on electrochemical or optical principles, for the rapid and selective detection of this compound.
Expanding Coordination Chemistry Horizons
The presence of both a nitrogen atom in the pyridine (B92270) ring and a carboxylic acid group makes this compound an excellent candidate for use as a ligand in coordination chemistry. smolecule.com Future research can explore:
Synthesis of Novel Metal-Organic Frameworks (MOFs): Utilizing the compound as an organic linker to construct new MOFs with unique topologies and properties, such as high porosity for gas storage and separation. smolecule.com
Coordination Polymers: Investigating the formation of coordination polymers with various metal ions, which could exhibit interesting magnetic, optical, or catalytic properties. smolecule.comnih.gov
Supramolecular Assemblies: Studying the self-assembly of the molecule with metal ions to form discrete supramolecular structures with potential applications in sensing and catalysis. nih.gov
Emerging Roles in Materials Science
The dual functionality of this compound, with its polymerizable allyl group and its ability to coordinate to metal centers, opens up possibilities for its use in the development of new materials. smolecule.com Future research directions include:
Functional Polymers: Polymerizing the allyl group to create new polymers with tailored properties, which could be further modified through the carboxylic acid or pyridine functionalities.
Hybrid Organic-Inorganic Materials: Combining the compound with inorganic components to create hybrid materials with synergistic properties, potentially for applications in electronics or catalysis.
Surface Modification: Using the molecule to modify the surface of materials, thereby altering their properties, such as wettability, adhesion, or biocompatibility.
Q & A
Q. What are the standard synthetic routes for 2-(Allylamino)isonicotinic acid, and how can purity be ensured?
- Methodological Answer : A common approach involves coupling isonicotinic acid derivatives with allylamine via nucleophilic substitution or amide bond formation. For example, reacting isonicotinic acid chloride with allylamine in anhydrous dichloromethane under basic conditions (e.g., triethylamine) can yield the target compound. Purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Analytical techniques like HPLC and NMR (¹H, ¹³C) are critical for verifying structural integrity and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., allyl group protons at δ 5.1–5.8 ppm, aromatic protons from the pyridine ring) and carbon backbone.
- FT-IR : Confirms functional groups (e.g., carboxylic acid O-H stretch ~2500–3300 cm⁻¹, C=O stretch ~1680–1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. How does the allylamino substituent influence the compound’s physicochemical properties?
- Methodological Answer : The allylamino group enhances lipophilicity (logP) compared to non-alkylated analogs, improving membrane permeability. Computational tools like COSMO-RS predict solubility in polar aprotic solvents (e.g., DMSO, DMF). Acid dissociation constants (pKa) can be determined via potentiometric titration, with the carboxylic acid group typically exhibiting pKa ~2.5–3.5 .
Advanced Research Questions
Q. What strategies are effective for optimizing the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify the allyl chain (e.g., introducing halogens or cyclopropyl groups) and pyridine ring substituents.
- In Vitro Assays : Screen derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence-based kinetic assays.
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to biological targets (e.g., kinases, GPCRs) .
Q. How can conflicting data on the compound’s antimicrobial efficacy be resolved?
- Methodological Answer :
- Standardized Testing : Adopt CLSI/MIC guidelines to ensure consistency in bacterial strain selection (e.g., S. aureus ATCC 29213) and growth conditions.
- Metabolomic Profiling : Compare treated vs. untreated microbial cultures via LC-MS to identify disrupted metabolic pathways.
- Resistance Studies : Serial passaging under sub-inhibitory concentrations evaluates resistance development. Contradictions may arise from variations in inoculum size or solvent effects (e.g., DMSO toxicity at >1% v/v) .
Q. What experimental approaches validate the compound’s mechanism of action in anti-tumor models?
- Methodological Answer :
- In Vivo Xenografts : Administer the compound (50–100 mg/kg/day, oral/IP) to nude mice bearing HCT-116 colon carcinoma. Monitor tumor volume and apoptosis markers (e.g., caspase-3 activation via immunohistochemistry).
- Transcriptomic Analysis : RNA-seq of treated tumors identifies differentially expressed genes (e.g., p53, Bcl-2).
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution using radiolabeled analogs (³H/¹⁴C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
